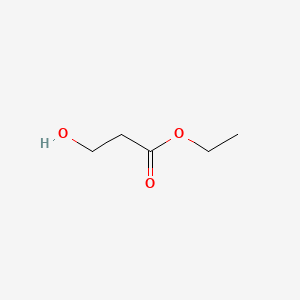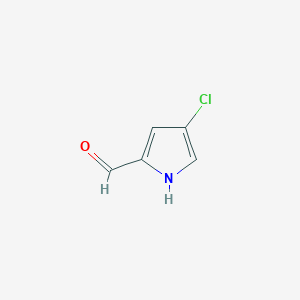
Ethyl 3-hydroxypropanoate
概要
説明
Ethyl 3-hydroxypropanoate, also known as 3-hydroxypropanoic acid ethyl ester, is an organic compound with the chemical formula C5H10O3 . It is a colorless liquid with a fruity, sweet odor and is a component of several essential oils.
Synthesis Analysis
Ethyl 3-hydroxypropanoate derivatives have been synthesized using enzymes like Candida antarctica lipases A and B. This enantioselective acylation is significant for preparative scale kinetic resolution in pharmaceutical and fine chemical industries.Molecular Structure Analysis
The molecular formula of Ethyl 3-hydroxypropanoate is C5H10O3 . The molecular weight is 118.13 . The InChI code is 1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 .Chemical Reactions Analysis
Ethyl 3-hydroxypropanoate’s enzymatic hydrolysis using ultrasound has been studied for efficiency. Ultrasound application in enzymatic hydrolysis with enzymes like PCL, PLE, and CRL shows a decrease in reaction time without significantly affecting yield or enantiomeric excess of products, compared to magnet stirring methods.Physical And Chemical Properties Analysis
Ethyl 3-hydroxypropanoate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 187.5±0.0 °C at 760 mmHg . The vapour pressure is 0.2±0.7 mmHg at 25°C . The enthalpy of vaporization is 49.3±6.0 kJ/mol . The flash point is 79.1±12.6 °C . The index of refraction is 1.423 . The molar refractivity is 28.5±0.3 cm3 . The polar surface area is 47 Å2 . The polarizability is 11.3±0.5 10-24 cm3 . The surface tension is 35.0±3.0 dyne/cm . The molar volume is 112.1±3.0 cm3 .科学的研究の応用
Flavoring and Fragrance Ingredient
Ethyl 3-hydroxypropanoate is used as a flavoring and fragrance ingredient. Its unique chemical structure contributes to its aroma and taste, making it a valuable component in the food and cosmetics industries.
Solvent
Due to its chemical properties, Ethyl 3-hydroxypropanoate can act as a solvent. It can dissolve a variety of substances, making it useful in many scientific and industrial applications.
Intermediate in Synthesis
Ethyl 3-hydroxypropanoate serves as an intermediate in the synthesis of other compounds. Its chemical structure allows it to undergo various reactions, leading to the production of a wide range of chemicals.
Enzymatic Hydrolysis and Ultrasound Application
Scientific research has explored the use of Ethyl 3-hydroxypropanoate in enzymatic hydrolysis and ultrasound applications. These studies aim to understand and optimize the reactions involving this compound.
Biological Production of 3-Hydroxypropoic Acid
Ethyl 3-hydroxypropanoate is involved in the biological production of 3-hydroxypropoic acid (3-HP) . The production of 3-HP is dependent on the development of microbial cell factories, prompting extensive research in diverse fields such as biosynthesis, gene amplification, and enzyme engineering .
Safety and Hazards
作用機序
Target of Action
Ethyl 3-hydroxypropanoate is primarily used as an oxidant in organic synthesis . It targets alcohols, amines, and thiols , acting as a powerful agent for their oxidation .
Mode of Action
The compound interacts with its targets (alcohols, amines, and thiols) through oxidation reactions. The mechanism of this reaction is most likely due to the formation of an enamine intermediate from the alkene and malonate .
Biochemical Pathways
Ethyl 3-hydroxypropanoate affects the oxidation pathways of alcohols, amines, and thiols. The compound’s interaction with these targets leads to the formation of an enamine intermediate, which then undergoes further reactions . Additionally, the compound has been associated with the biosynthesis of poly(3HP), a biodegradable plastic alternative .
Result of Action
The primary result of Ethyl 3-hydroxypropanoate’s action is the oxidation of alcohols, amines, and thiols. This can lead to various downstream effects depending on the specific targets and the context of the reaction . In the context of poly(3HP) biosynthesis, the compound contributes to the production of a biodegradable plastic alternative .
特性
IUPAC Name |
ethyl 3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDLORMZNPQILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512007 | |
| Record name | Ethyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxypropanoate | |
CAS RN |
623-72-3 | |
| Record name | Ethyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is ethyl 3-hydroxypropanoate being investigated as a starting material for acrylonitrile production?
A1: Currently, acrylonitrile, a vital component in various plastics and fibers, is primarily derived from propylene, a fossil fuel product [, ]. This process has several drawbacks, including the generation of toxic hydrogen cyanide as a byproduct. Ethyl 3-hydroxypropanoate presents a promising alternative as it can be derived from renewable sources like sugars [, ].
Q2: What are the advantages of using a titanium dioxide catalyst in this process?
A2: The research highlights the use of titanium dioxide as a cost-effective solid acid catalyst in converting ethyl 3-hydroxypropanoate to acrylonitrile [, ]. This method provides high acrylonitrile molar yields (over 90%) and avoids the hazardous production of cyanide associated with traditional propylene-based methods []. Additionally, the reaction is endothermic, reducing the risk of runaway reactions and contributing to a safer overall process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)


![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)

